

High-performance liquid chromatography (HPLC) purification of 6-fluoro-DMT

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Compound of Interest

Compound Name: 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1304770

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 6-Fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Application Note: HPLC Purification of 6-fluoro-DMT

Introduction

6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a fluorinated analog of the psychoactive compound N,N-dimethyltryptamine (DMT). As with many synthetic tryptamines, purification is a critical step to isolate the compound of interest from starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and reproducibility. This document outlines a general protocol for the reversed-phase HPLC (RP-HPLC) purification of 6-fluoro-DMT.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18-modified silica) is used with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. By using a gradient of increasing

organic solvent in the mobile phase, compounds can be effectively separated based on their differential partitioning between the stationary and mobile phases.

Materials and Reagents

- Crude 6-fluoro-DMT sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- HPLC-grade water
- Trifluoroacetic acid (TFA) or formic acid (FA), HPLC grade
- HPLC system with a gradient pump, autosampler, column oven, and UV detector
- Reversed-phase C18 column
- Collection tubes or fraction collector
- Rotary evaporator or lyophilizer

Experimental Protocols

1. Sample Preparation

- Dissolve the crude 6-fluoro-DMT sample in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 water:acetonitrile) is a good starting point.
- Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
- Filter the sample through a 0.22 μm or 0.45 μm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Method Development and Purification

The following is a general-purpose gradient method that can be optimized for specific purification needs.

Parameter	Condition
HPLC System	A preparative or semi-preparative HPLC system is recommended for purification.
Column	Reversed-phase C18, 5 μ m particle size, 100 Å pore size. Dimensions will depend on the amount of material to be purified (e.g., 4.6 x 250 mm for analytical scale, larger for preparative).
Mobile Phase A	0.1% TFA or 0.1% Formic Acid in Water
Mobile Phase B	0.1% TFA or 0.1% Formic Acid in Acetonitrile
Flow Rate	Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
Column Temperature	25-40 °C
Detection	UV at 280 nm (or a wavelength determined by UV-Vis analysis of 6-fluoro-DMT).
Injection Volume	Dependent on sample concentration and column size.
Gradient	Time (min)

3. Fraction Collection and Post-Purification Processing

- Monitor the chromatogram in real-time.
- Collect fractions corresponding to the peak of interest (6-fluoro-DMT).
- Combine the fractions containing the pure compound.
- Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified 6-fluoro-DMT. The choice of mobile phase additive (TFA vs. formic acid) is important, as formic acid is more easily removed.

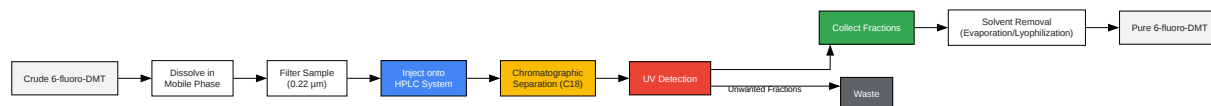
Data Presentation

The following table summarizes typical analytical data that would be obtained during the HPLC purification of 6-fluoro-DMT.

Analyte	Retention Time (min)	Purity (by UV area %)	Recovery (%)
6-fluoro-DMT	e.g., 15.2	>99%	e.g., 85%
Impurity 1	e.g., 12.8	-	-
Impurity 2	e.g., 17.5	-	-

Note: The values in the table are illustrative and will vary depending on the specific experimental conditions and the purity of the crude sample.

Mandatory Visualization



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